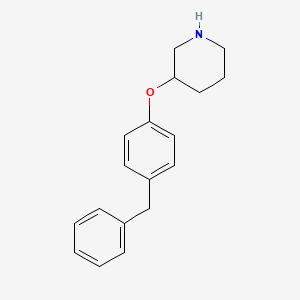

3-(4-Benzylphenoxy)piperidine

Description

Properties

IUPAC Name |

3-(4-benzylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-5-15(6-3-1)13-16-8-10-17(11-9-16)20-18-7-4-12-19-14-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWXGWDXIVFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663040 | |

| Record name | 3-(4-Benzylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-24-9 | |

| Record name | 3-(4-Benzylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of N-Benzyl-Substituted Piperidine Intermediates

A common approach involves alkylation of piperidine derivatives with benzyl halides to form N-benzyl piperidines. For example, N-benzyl-4-piperidinecarboxylate derivatives are synthesized via:

- Esterification of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride.

- Alkylation of the ester hydrochloride with benzyl bromide in the presence of a base such as triethylamine.

- Hydrolysis of the ester to yield N-benzyl-4-piperidinecarboxylic acid.

- Further functional group transformations such as amidation, dehydration to nitriles, and reduction to aldehydes as needed.

This sequence is exemplified in the synthesis of N-benzyl-4-piperidinecarboxaldehyde, which involves careful control of reaction conditions like reflux times (1–5 hours), temperature, and stoichiometry to optimize yield and purity.

Synthesis of Phenoxy-Piperidine Core

The phenoxy-piperidine structure can be constructed by reacting substituted pyridines or piperidines with phenol derivatives bearing benzyl substituents. A patented method for a related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, outlines a four-step process:

- Quaternization: Reaction of 4-(substituted phenoxy)pyridine with benzyl halides to form N-benzylpyridinium salts.

- Partial reduction: Conversion of the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine derivatives using reductive agents like sodium borohydride.

- Hydrogenation: Catalytic hydrogenation in the presence of acid to convert tetrahydropyridine intermediates to piperidinium salts.

- Alkali treatment: Final neutralization with alkali to yield the substituted piperidine.

This method achieves high yields (up to 99%) and purity (~96%) by controlling temperature (0–15 °C during reduction), solvent choice (THF, methylene chloride), and workup procedures.

Alternative Synthetic Approaches

Other synthetic routes involve the use of strong bases (e.g., sodium hydride) to deprotonate phenols or nitriles, followed by nucleophilic substitution with piperidine derivatives. For example, the synthesis of 1-benzyl-4-phenylpiperidine derivatives involves:

- Formation of anion from phenylacetonitrile with sodium hydride in DMF at low temperatures (0–5 °C).

- Reaction with piperidine derivatives under heating (60 °C for 6 hours).

- Subsequent hydrolysis and purification steps to yield carboxylic acid or related derivatives with yields around 70–75%.

Hydrogenation steps using palladium on carbon under hydrogen pressure (40 psi) at room temperature are employed to reduce intermediates to the desired piperidine compounds.

Data Table Summarizing Key Preparation Steps

Research Findings and Practical Considerations

- The quaternization and reduction sequence (patent CN105461617A) is advantageous for preparing 4-substituted piperidines with high yield and purity while reducing production costs and simplifying purification.

- Use of sodium borohydride as a reductive agent under controlled temperature is critical to avoid impurities that are difficult to remove due to similar polarity to the product.

- The alkylation step requires careful stoichiometric control and base selection (e.g., triethylamine) to prevent side reactions and ensure efficient N-benzylation.

- Hydrogenation under mild conditions with Pd/C catalyst effectively reduces intermediates without over-reduction or decomposition.

- The sequence of esterification, alkylation, hydrolysis, amidation, dehydration, and reduction provides a versatile pathway to various N-benzyl piperidine derivatives, adaptable to related compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding hydroxyl derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives of 3-(4-Benzylphenoxy)piperidine.

Reduction Products: Piperidine derivatives with reduced functional groups.

Substitution Products: Substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Modulation

One of the primary applications of 3-(4-benzylphenoxy)piperidine derivatives is their role as selective antagonists for the dopamine D4 receptor (D4R). Research indicates that these compounds can significantly influence dopamine signaling pathways, which are crucial in treating conditions such as Parkinson's disease and schizophrenia. A study highlighted the discovery of several D4R selective compounds with improved stability and selectivity compared to previous antagonists, demonstrating their potential as therapeutic agents for managing L-DOPA-induced dyskinesias in Parkinson's patients .

Monoamine Releasing Agents

Compounds related to 3-(4-benzylphenoxy)piperidine have also been studied for their monoamine releasing properties. For instance, 4-benzylpiperidine, a structural analog, acts as a monoamine releasing agent with a notable preference for dopamine over serotonin. It has shown efficacy in releasing norepinephrine, which could have implications for treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of piperidine derivatives has provided insights into optimizing their pharmacological properties. A comprehensive study synthesized numerous analogs of piperidine-based compounds to evaluate their potency and selectivity as D4R antagonists. The findings revealed that modifications to the benzyl group significantly affected receptor affinity and selectivity, leading to the identification of several promising candidates for further development .

Case Studies

Case Study 1: D4R Antagonist Development

In a recent study, researchers synthesized a series of 3-(4-benzylphenoxy)piperidine derivatives and assessed their binding affinity to D4R. The most potent compound exhibited a Ki value of 134 nM, demonstrating significant selectivity over other dopamine receptors. This study emphasizes the potential of these compounds in developing new treatments for neuropsychiatric disorders .

Case Study 2: Analgesic Properties

Another investigation focused on dual piperidine-based ligands targeting histamine H3 and sigma-1 receptors for pain management. The study found that certain derivatives exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting that modifications to the piperidine scaffold can yield compounds with therapeutic potential for pain relief .

Table 1: Summary of Key Findings on D4R Antagonists

| Compound | Ki Value (nM) | Selectivity Ratio | Stability (Human Liver Microsomes) |

|---|---|---|---|

| 3-(4-Benzylphenoxy)piperidine Derivative A | 134 | >30-fold vs other DRs | Improved |

| 3-(4-Benzylphenoxy)piperidine Derivative B | 167 | >30-fold vs other DRs | Moderate |

| 3-(4-Benzylphenoxy)piperidine Derivative C | 96 | >30-fold vs other DRs | High |

Table 2: Monoamine Release Efficacy

| Compound | EC50 (nM) DA | EC50 (nM) NE | EC50 (nM) 5-HT |

|---|---|---|---|

| 4-Benzylpiperidine | 109 | 41.4 | 5246 |

Mechanism of Action

3-(4-Benzylphenoxy)piperidine is structurally similar to other benzyl-substituted piperidine derivatives, such as 3-(4-methylphenoxy)piperidine and 3-(4-phenylphenoxy)piperidine. its unique benzyl group at the para position of the phenyl ring imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Comparison with Similar Compounds

Benzyloxy-Piperidine Derivatives

Compounds like (S)-3-((4-fluoro-3-methylbenzyl)oxy)-1-(3-fluoro-4-methoxybenzyl)piperidine (VM-A-33b) and KVA-E-77A (a benzyloxy-piperidine-based dopamine D4 receptor antagonist) share structural similarities with 3-(4-Benzylphenoxy)piperidine. Key differences include:

- Substituent Effects: VM-A-33b incorporates fluorinated benzyl groups, which enhance metabolic stability and receptor binding specificity compared to the non-fluorinated benzylphenoxy group in 3-(4-Benzylphenoxy)piperidine .

- Receptor Affinity: Benzyloxy-piperidines exhibit nanomolar affinity for dopamine D4 receptors (e.g., KVA-E-77A: IC₅₀ ~10 nM), whereas 3-(4-Benzylphenoxy)piperidine's activity remains less characterized but is hypothesized to target histamine H3 receptors (H3R) based on structural parallels to H3R ligands like pitolisant .

Piperidine Derivatives with Aromatic Substituents

- 4-(4-Trifluoromethoxy-phenyl)-piperidine: This compound features a trifluoromethoxy group, increasing electronegativity and altering pharmacokinetics. Unlike 3-(4-Benzylphenoxy)piperidine, it is explored for serotonin receptor modulation, highlighting how substituent electronic properties dictate target selectivity .

Piperidine-Based Enzyme Inhibitors

Compounds like 3-(piperidin-4-ylmethoxy)pyridine-containing LSD1 inhibitors (e.g., compound 5) utilize the piperidine ring for enzyme active-site interactions. Unlike 3-(4-Benzylphenoxy)piperidine, these derivatives prioritize methoxy-pyridine groups for hydrogen bonding, resulting in IC₅₀ values <100 nM for LSD1 inhibition .

Structural and Pharmacological Data Comparison

Key Research Findings

- Receptor Specificity: Fluorinated benzyloxy-piperidines (e.g., VM-A-33b) show >100-fold selectivity for dopamine D4 over D2 receptors, whereas non-fluorinated derivatives like 3-(4-Benzylphenoxy)piperidine may exhibit broader receptor interactions .

- Metabolic Stability: Trifluoromethoxy and benzodioxol groups improve metabolic stability compared to benzylphenoxy, which is prone to oxidative metabolism .

Biological Activity

3-(4-Benzylphenoxy)piperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-(4-Benzylphenoxy)piperidine is characterized by a piperidine ring substituted with a benzylphenoxy group. This structural motif is significant as it contributes to the compound's interaction with various biological targets.

The biological activity of 3-(4-Benzylphenoxy)piperidine is primarily attributed to its ability to interact with neurotransmitter systems and various receptors:

- Acetylcholinesterase Inhibition : Similar compounds have been found to inhibit acetylcholinesterase (AChE), which can enhance cholinergic transmission and potentially alleviate memory deficits associated with Alzheimer’s disease .

- Receptor Binding : The piperidine moiety plays a crucial role in binding to histamine H3 and sigma-1 receptors, which are involved in nociceptive and neuropathic pain pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for 3-(4-Benzylphenoxy)piperidine and related compounds:

Case Studies

-

Antiproliferative Effects :

A study investigated the antiproliferative effects of benzoylpiperidine derivatives, including 3-(4-Benzylphenoxy)piperidine, on various cancer cell lines. The compound exhibited significant activity against breast (MDA-MB-231 and MCF-7) and ovarian cancer cells, suggesting potential for further development as an anticancer agent . -

Neuroprotective Properties :

Research has shown that piperidine derivatives can enhance cholinergic transmission through AChE inhibition. This property was linked to improvements in cognitive function in animal models, indicating that 3-(4-Benzylphenoxy)piperidine may have neuroprotective effects relevant to neurodegenerative diseases . -

Pain Management :

In vivo studies demonstrated that derivatives of piperidine, including 3-(4-Benzylphenoxy)piperidine, exhibited analgesic properties through dual receptor interactions (H3 and sigma-1). These findings support the potential use of this compound in pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Benzylphenoxy)piperidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a benzyl halide (e.g., 4-benzylphenol derivative) reacts with piperidine. Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and stoichiometry. For example, yields can improve using bases like NaOH in biphasic systems . Purification via column chromatography (n-hexane/EtOAc) or recrystallization ensures >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing 3-(4-Benzylphenoxy)piperidine derivatives?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH2 at δ 2.5–3.5 ppm) and carbon backbone .

- FTIR : Identifies functional groups (e.g., C-O-C stretch at 1200–1250 cm⁻¹, piperidine N-H at ~3300 cm⁻¹) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. What safety protocols are essential when handling 3-(4-Benzylphenoxy)piperidine?

- Methodological Answer : Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Storage requires inert atmospheres (N2/Ar) and desiccants to prevent hydrolysis. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How do substituents on the benzyl ring modulate biological activity?

- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance solubility and target binding via hydrogen bonding, while bulky groups (e.g., cyclohexyl) may sterically hinder receptor interactions. For example, 3-methoxy derivatives show 10-fold higher enzyme inhibition (IC50 = 0.5 µM) compared to unsubstituted analogs in kinase assays . Quantitative Structure-Activity Relationship (QSAR) models can predict substituent effects .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Meta-analyses of IC50 values under identical conditions clarify trends .

Q. What experimental designs optimize synthesis scalability and enantiomeric purity?

- Methodological Answer : Factorial design (e.g., 2³ design) tests variables like temperature, catalyst loading, and solvent ratio. For chiral purity, asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC separation achieves >99% enantiomeric excess (ee). Reaction monitoring via chiral columns ensures reproducibility .

Q. What in silico strategies predict the pharmacological targets of 3-(4-Benzylphenoxy)piperidine derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase or GPCR libraries, prioritizing targets with high docking scores (ΔG < −8 kcal/mol). MD simulations (AMBER) assess binding stability (RMSD <2 Å over 100 ns). Validation via CRISPR knockouts in cellular models confirms target relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.